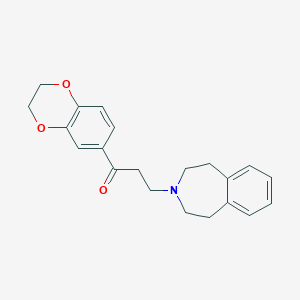![molecular formula C23H25N3O3S2 B295218 2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B295218.png)
2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-methoxy-5-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-methoxy-5-methylphenyl)acetamide, also known as ABT-199, is a small molecule inhibitor of B-cell lymphoma 2 (BCL-2) protein. BCL-2 is an anti-apoptotic protein that is overexpressed in many cancers, including hematological malignancies. ABT-199 has shown promising results in preclinical and clinical studies as a potential treatment for these cancers.
作用機序
2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-methoxy-5-methylphenyl)acetamide selectively binds to BCL-2 protein, preventing it from inhibiting apoptosis (programmed cell death) in cancer cells. This leads to the death of cancer cells, while sparing healthy cells. The mechanism of action of this compound has been extensively studied and validated in preclinical and clinical studies.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells, leading to tumor regression. It has also been shown to have minimal toxicity in healthy cells, making it a promising treatment option for cancer. This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
実験室実験の利点と制限
2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-methoxy-5-methylphenyl)acetamide has several advantages for use in lab experiments. It is a highly selective inhibitor of BCL-2 protein, making it a useful tool for studying the role of BCL-2 in cancer. It has also been extensively studied in preclinical and clinical trials, providing a large body of data for researchers to draw from. However, this compound has some limitations for use in lab experiments. It is a small molecule inhibitor that may not accurately reflect the complex interactions of BCL-2 protein in cancer cells. Additionally, its high selectivity may limit its usefulness in studying the broader role of apoptosis in cancer.
将来の方向性
There are several future directions for research on 2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-methoxy-5-methylphenyl)acetamide. One area of interest is in the development of combination therapies that enhance the efficacy of this compound. Another area of interest is in the identification of biomarkers that can predict response to this compound treatment. Additionally, there is ongoing research into the potential of this compound for the treatment of solid tumors, which have different characteristics than hematological malignancies. Overall, this compound has shown great promise as a potential cancer treatment, and ongoing research is likely to uncover new applications and uses for this small molecule inhibitor.
合成法
2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-methoxy-5-methylphenyl)acetamide is synthesized through a multi-step process involving the coupling of two key intermediates, 3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidine-2-thiol and 2-methoxy-5-methylbenzoic acid, followed by further chemical modifications. The final product is obtained through purification and isolation techniques.
科学的研究の応用
2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-methoxy-5-methylphenyl)acetamide has been extensively studied in preclinical and clinical trials for its potential as a cancer treatment. It has shown promising results in the treatment of various hematological malignancies, including chronic lymphocytic leukemia (CLL), acute myeloid leukemia (AML), and non-Hodgkin's lymphoma (NHL). This compound has also been studied in combination with other drugs to enhance its efficacy.
特性
分子式 |
C23H25N3O3S2 |
|---|---|
分子量 |
455.6 g/mol |
IUPAC名 |
N-(2-methoxy-5-methylphenyl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C23H25N3O3S2/c1-4-11-26-22(28)20-15-7-5-6-8-18(15)31-21(20)25-23(26)30-13-19(27)24-16-12-14(2)9-10-17(16)29-3/h4,9-10,12H,1,5-8,11,13H2,2-3H3,(H,24,27) |
InChIキー |
BQWIHXCFMXIWAK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2CC=C |
正規SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[Methyl(propan-2-yl)amino]ethyl 3,4,5-trimethoxybenzoate](/img/structure/B295136.png)
![2-[Methyl(propan-2-yl)amino]ethyl 2-iodobenzoate](/img/structure/B295137.png)
![2-[Methyl(propan-2-yl)amino]ethyl 4-fluorobenzoate](/img/structure/B295138.png)
![2-[Methyl(propan-2-yl)amino]ethyl 3-fluorobenzoate](/img/structure/B295139.png)
![2-[Methyl(propan-2-yl)amino]ethyl 3-bromobenzoate](/img/structure/B295141.png)
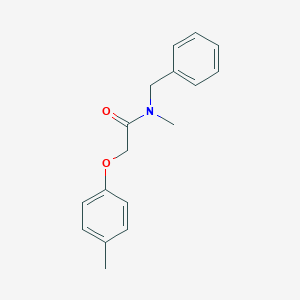
![1-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]-3-phenylpiperidine](/img/structure/B295144.png)
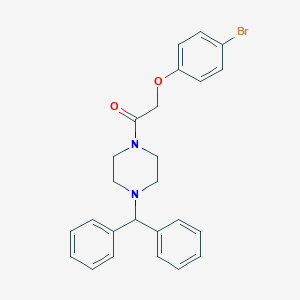
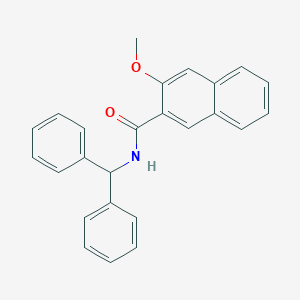

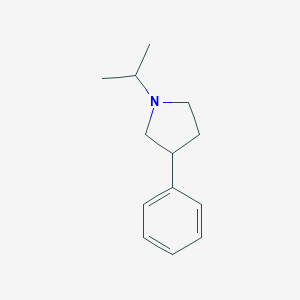

![5-Phenyl-1-azabicyclo[2.2.2]oct-2-ene](/img/structure/B295157.png)
